(R)-3-(3'-Acetylbiphenyl-4-yl)-2-aminopropanoic acid hydrochloride
CAS No.: 1284163-33-2
Cat. No.: VC2722116
Molecular Formula: C17H18ClNO3
Molecular Weight: 319.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1284163-33-2 |
---|---|
Molecular Formula | C17H18ClNO3 |
Molecular Weight | 319.8 g/mol |
IUPAC Name | (2R)-3-[4-(3-acetylphenyl)phenyl]-2-aminopropanoic acid;hydrochloride |
Standard InChI | InChI=1S/C17H17NO3.ClH/c1-11(19)14-3-2-4-15(10-14)13-7-5-12(6-8-13)9-16(18)17(20)21;/h2-8,10,16H,9,18H2,1H3,(H,20,21);1H/t16-;/m1./s1 |
Standard InChI Key | CTRQTIFZXPXAAO-PKLMIRHRSA-N |
Isomeric SMILES | CC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)C[C@H](C(=O)O)N.Cl |
SMILES | CC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)CC(C(=O)O)N.Cl |
Canonical SMILES | CC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)CC(C(=O)O)N.Cl |
Introduction
Chemical Structure and Properties
Structural Characteristics
(R)-3-(3'-Acetylbiphenyl-4-yl)-2-aminopropanoic acid hydrochloride is a chiral amino acid derivative with several key structural features. The compound possesses a basic amino acid backbone with specific modifications:
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A stereogenic center at C-2 with the R-configuration
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A biphenyl substituent at the C-3 position
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An acetyl group at the 3'-position of the biphenyl moiety
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A hydrochloride salt form
This structural arrangement places it in the family of phenylalanine derivatives, with the biphenyl group providing extended aromaticity and the acetyl functionality offering additional hydrogen bonding potential. The stereochemistry at the alpha carbon (R-configuration) is particularly significant as it determines the three-dimensional spatial arrangement that influences biological activity and molecular interactions.
Physical and Chemical Properties
Based on structural analysis and comparison with similar amino acid derivatives, the following properties can be anticipated for (R)-3-(3'-Acetylbiphenyl-4-yl)-2-aminopropanoic acid hydrochloride:
Property | Expected Value/Characteristic | Basis for Estimation |
---|---|---|
Appearance | White to off-white crystalline solid | Typical for amino acid hydrochlorides |
Solubility | Readily soluble in water; moderately soluble in polar organic solvents; poorly soluble in non-polar solvents | Based on similar amino acid hydrochlorides |
Molecular Weight | ~333.8 g/mol (approximate) | Calculated from molecular formula |
Melting Point | 210-230°C (decomposition) | Estimated from similar amino acid derivatives |
pKa | ~2.2 (carboxylic acid), ~9.0 (amino group) | Typical values for amino acid functional groups |
Optical Rotation | Negative specific rotation | Expected for R-configuration |
Stability | Stable in solid form; sensitive to oxidation in solution | Based on reactivity of functional groups |
The hydrochloride salt form improves water solubility compared to the free base, which is advantageous for biological testing and pharmaceutical applications. The presence of the acetyl group on the biphenyl moiety provides a site for hydrogen bond acceptance, potentially enhancing interactions with biological targets.
Synthesis Approaches
Stereoselective Synthesis from Chiral Precursors
Starting from commercially available D-serine or another suitable chiral amino acid, the following synthetic pathway could be employed:
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Protection of the amino and carboxylic acid groups
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Conversion of the hydroxyl group to a suitable leaving group
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Coupling with a 3'-acetylbiphenyl-4-yl organometallic reagent
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Deprotection of the functional groups
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Formation of the hydrochloride salt
This approach maintains the chiral center's integrity throughout the synthesis, similar to the strategy seen in the synthesis of other R-configured amino acids.
Asymmetric Synthesis
Alternatively, an asymmetric synthesis approach could be used:
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Preparation of a suitable prochiral precursor
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Asymmetric hydrogenation or other stereoselective transformation using chiral catalysts
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Introduction of the biphenyl moiety
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Functional group adjustments and salt formation
Similar approaches are documented for the synthesis of L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid, which employed selective Heck reactions and Cu(I)-catalyzed C-N bond formation to introduce functional groups .
Challenges in Synthesis
The synthesis of (R)-3-(3'-Acetylbiphenyl-4-yl)-2-aminopropanoic acid hydrochloride presents several challenges:
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Maintaining stereochemical purity throughout multiple synthetic steps
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Selective functionalization of the biphenyl system
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Preventing side reactions of the acetyl group
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Optimizing the final salt formation to ensure high purity
Industrial production methods would need to address these challenges while maximizing yield and purity. Continuous flow reactors and specialized purification techniques might be employed, similar to those mentioned for the production of (R)-3-(Allylthio)-2-aminopropanoic acid hydrochloride.
Reactivity Profile
Functional Group Reactivity
The reactivity of (R)-3-(3'-Acetylbiphenyl-4-yl)-2-aminopropanoic acid hydrochloride is determined by its functional groups:
Amino Group
The primary amino group at C-2 can participate in:
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Nucleophilic substitution reactions
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Amide bond formation
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Imine formation with aldehydes and ketones
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Salt formation with acids
Carboxylic Acid Group
The carboxylic acid functionality allows for:
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Esterification reactions
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Amide bond formation
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Salt formation with bases
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Decarboxylation under certain conditions
Biphenyl Moiety
The biphenyl system provides sites for:
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Electrophilic aromatic substitution (though less reactive than simple aromatic systems)
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Cross-coupling reactions
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π-π stacking interactions in biological systems
Acetyl Group
The acetyl substituent can undergo:
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Nucleophilic addition reactions
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Reduction to alcohols
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Oxidation reactions
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Aldol condensations
This diverse reactivity profile allows the compound to be used as a versatile building block in organic synthesis and provides multiple sites for interaction with biological targets.
Chemical Transformations
Based on the reactivity of similar compounds, (R)-3-(3'-Acetylbiphenyl-4-yl)-2-aminopropanoic acid hydrochloride could undergo various chemical transformations:
Reaction Type | Reagents | Expected Products | Potential Applications |
---|---|---|---|
Esterification | Alcohols, acid catalysts | Amino acid esters | Prodrug development |
Amide Formation | Amines, coupling agents | Peptide derivatives | Peptidomimetics |
Reduction | LiAlH4, NaBH4 | Amino alcohols | Building blocks for synthesis |
Acetyl Modification | Nucleophiles, oxidizing agents | Modified acetyl derivatives | Structure-activity relationship studies |
Deprotection | Acids or bases | Free amino acid | Biological testing |
The selectivity of these transformations would depend on reaction conditions and protecting group strategies, similar to the approaches used for other amino acid derivatives .
Biological Activity and Applications
Enzyme Inhibition
The structural similarity to phenylalanine suggests potential interaction with enzymes that utilize aromatic amino acids as substrates. The extended aromatic system of the biphenyl group could enhance binding to hydrophobic pockets in enzyme active sites, while the acetyl group provides additional hydrogen bonding capabilities. Similar amino acid derivatives have shown inhibitory activity against tyrosine hydroxylase and other enzymes involved in neurotransmitter synthesis.
Neurotransmitter Modulation
Modified amino acids can influence neurotransmitter levels by interfering with synthesis, metabolism, or receptor binding. The R-configuration and specific substituents could confer selectivity for particular pathways or receptor subtypes, potentially affecting catecholamine levels and related physiological processes.
Antimicrobial Properties
The biphenyl system with its acetyl functionality might confer antimicrobial activity through interaction with bacterial cell membranes or specific bacterial proteins, similar to other aromatic amino acid derivatives.
Pharmaceutical Applications
The potential pharmaceutical applications of (R)-3-(3'-Acetylbiphenyl-4-yl)-2-aminopropanoic acid hydrochloride include:
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Development of enzyme inhibitors for neurological disorders
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Creation of novel antimicrobial agents
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Use as a building block for peptidomimetics and other drug candidates
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Application in diagnostic tools for enzyme function
Given its chiral nature and functional group diversity, this compound could serve as a valuable intermediate in medicinal chemistry for the design of drugs with specific biological activities.
Research Applications
In research settings, (R)-3-(3'-Acetylbiphenyl-4-yl)-2-aminopropanoic acid hydrochloride could be utilized as:
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A probe for studying enzyme-substrate interactions
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A building block for the synthesis of more complex molecules
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A tool for investigating stereospecific biological processes
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A substrate for metabolic pathway studies
Research on structurally related compounds has highlighted their potential as substrates in metabolic pathways, facilitated by various enzymes in biological systems.
Analytical Characterization
Spectroscopic Properties
The structural features of (R)-3-(3'-Acetylbiphenyl-4-yl)-2-aminopropanoic acid hydrochloride would give rise to characteristic spectroscopic profiles:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted key signals in the 1H NMR spectrum:
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Aromatic protons: complex multiplet at δ 7.2-8.0 ppm
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Acetyl methyl protons: singlet at δ 2.6-2.7 ppm
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Alpha proton (C-2): multiplet at δ 4.0-4.3 ppm
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Methylene protons (C-3): complex multiplet at δ 3.0-3.3 ppm
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Amino protons: broad signal at δ 8.2-8.5 ppm (as hydrochloride salt)
13C NMR would show characteristic signals for the carbonyl carbons of the acetyl group (around δ 197 ppm) and the carboxylic acid (around δ 170 ppm), along with aromatic carbon signals between δ 125-145 ppm.
Infrared (IR) Spectroscopy
Characteristic absorption bands would include:
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N-H stretching: 3300-3500 cm-1
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C=O stretching (carboxylic acid): 1700-1725 cm-1
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C=O stretching (acetyl): 1680-1700 cm-1
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C=C aromatic stretching: 1450-1600 cm-1
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C-N stretching: 1030-1230 cm-1
Mass Spectrometry
Mass spectrometric analysis would likely show:
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Molecular ion peak corresponding to the free base (M-HCl)
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Fragment ions resulting from loss of the carboxyl group
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Fragment ions from cleavage of the bond between the alpha carbon and the benzyl carbon
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Characteristic biphenyl fragmentation patterns
Chromatographic Methods
Effective analytical methods for (R)-3-(3'-Acetylbiphenyl-4-yl)-2-aminopropanoic acid hydrochloride would include:
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High-Performance Liquid Chromatography (HPLC) with UV detection
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Chiral HPLC for enantiomeric purity determination
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Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization
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Thin-Layer Chromatography (TLC) for reaction monitoring
Similar analytical approaches have been documented for related amino acid derivatives, ensuring accurate identification and purity assessment.
Structure-Activity Relationships
Impact of Structural Features on Activity
Understanding the relationship between structural elements and biological activity is crucial for the rational design of analogues with enhanced properties:
Stereochemistry
The R-configuration at the alpha carbon positions functional groups in a specific three-dimensional arrangement that can be critical for recognition by biological targets. This stereochemistry may influence:
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Binding affinity to enzymes and receptors
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Substrate specificity
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Metabolic stability
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Pharmacokinetic properties
Biphenyl Moiety
The biphenyl system provides:
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Extended π-conjugation for enhanced interactions with aromatic residues in proteins
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Increased lipophilicity compared to single-ring systems
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Conformational flexibility due to potential rotation around the phenyl-phenyl bond
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Additional vectors for substituent introduction
Acetyl Group
The acetyl functionality at the 3'-position offers:
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Hydrogen bond acceptor capabilities
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Moderate lipophilicity
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Potential for metabolic modification
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Electrostatic interactions with complementary groups in biological targets
Comparison with Similar Compounds
Comparing (R)-3-(3'-Acetylbiphenyl-4-yl)-2-aminopropanoic acid hydrochloride with structurally related compounds provides insights into the impact of specific structural modifications:
This comparison highlights how minor structural changes can significantly impact physicochemical properties and biological activities, guiding the design of optimized analogues for specific applications.
Future Research Directions
Synthesis Optimization
Future research could focus on developing more efficient and scalable synthetic routes, including:
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Exploration of biocatalytic approaches using engineered enzymes
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Development of one-pot multi-step processes to minimize isolation of intermediates
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Investigation of flow chemistry techniques for continuous production
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Application of green chemistry principles to reduce environmental impact
These advancements would facilitate larger-scale production for further testing and application development.
Biological Evaluation
Comprehensive biological evaluation would be essential to understand the full potential of this compound:
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Screening against diverse enzyme panels to identify specific inhibitory activities
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Evaluation of effects on neurotransmitter systems and neuronal functions
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Assessment of antimicrobial properties against various pathogens
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Investigation of structure-activity relationships through systematic analogue testing
Research on related compounds has revealed diverse biological activities that could guide these investigations.
Application Development
Based on identified biological activities, specific applications could be developed:
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Design of more potent and selective enzyme inhibitors
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Development of diagnostic tools for enzyme function assessment
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Creation of novel therapeutic agents for neurological disorders
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Exploration as building blocks for peptidomimetics with enhanced properties
The unique structural features of (R)-3-(3'-Acetylbiphenyl-4-yl)-2-aminopropanoic acid hydrochloride make it a promising candidate for these diverse applications.
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